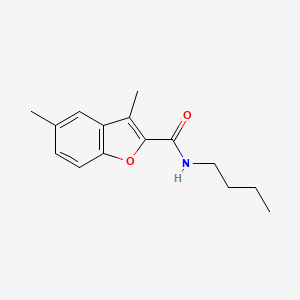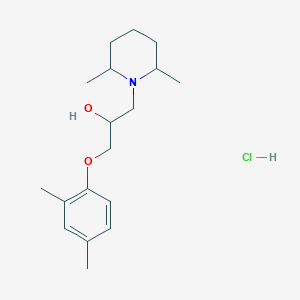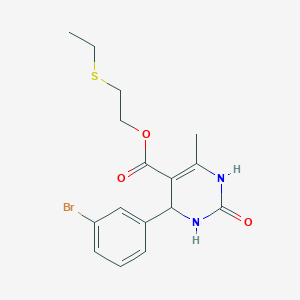![molecular formula C13H23NO4 B4899514 methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMK methyl glycidate and is commonly used as a precursor for the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a psychoactive drug.
作用机制
The mechanism of action of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychoactive effects observed with MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, empathy, and sociability.
实验室实验的优点和局限性
The advantages of using methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate in lab experiments include its high purity and availability, as well as its ability to induce specific physiological and biochemical effects. However, its psychoactive properties also make it a potential hazard in the lab, and caution must be taken when handling and using this compound.
未来方向
There are many potential future directions for the study of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate. These include further investigation into its mechanism of action, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases and disorders. Additionally, research into the synthesis and purification of this compound will continue to be an important area of study.
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, and it will continue to be an important area of research in the years to come.
合成方法
The synthesis of methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate involves the reaction between piperonal and methylamine, followed by a reductive amination with glycidic acid. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
科学研究应用
Methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate has been used in various scientific research studies, including the development of new drugs and the study of biochemical pathways. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
methyl 2-[2-methyl-4-(piperidin-1-ylmethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(8-12(15)16-2)17-10-11(18-13)9-14-6-4-3-5-7-14/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGIMSPSNKVNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCCCC2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)





![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)